3-{1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-METHYL-1H-PYRAZOL-5-YL}-1-(3-FLUOROPHENYL)UREA
Description
3-{1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-METHYL-1H-PYRAZOL-5-YL}-1-(3-FLUOROPHENYL)UREA is a complex organic compound characterized by its unique chemical structure
Properties
IUPAC Name |
1-[2-[4-[chloro(difluoro)methoxy]phenyl]-5-methylpyrazol-3-yl]-3-(3-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF3N4O2/c1-11-9-16(24-17(27)23-13-4-2-3-12(20)10-13)26(25-11)14-5-7-15(8-6-14)28-18(19,21)22/h2-10H,1H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBSASAWVNBCDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)NC2=CC(=CC=C2)F)C3=CC=C(C=C3)OC(F)(F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-METHYL-1H-PYRAZOL-5-YL}-1-(3-FLUOROPHENYL)UREA typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the pyrazole ring, followed by the introduction of the chlorodifluoromethoxy and fluorophenyl groups. The final step involves the formation of the urea linkage. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
3-{1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-METHYL-1H-PYRAZOL-5-YL}-1-(3-FLUOROPHENYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a critical role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
3-{1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-METHYL-1H-PYRAZOL-5-YL}-1-(3-FLUOROPHENYL)UREA has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-METHYL-1H-PYRAZOL-5-YL}-1-(3-FLUOROPHENYL)UREA involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with a similar aromatic structure but different functional groups.
Hexane and Heptane: Compounds with similar physical properties but different chemical structures.
Cocaine and Procaine: Compounds with similar biological activities but different chemical structures.
Uniqueness
3-{1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-METHYL-1H-PYRAZOL-5-YL}-1-(3-FLUOROPHENYL)UREA is unique due to its specific combination of functional groups and its potential for diverse applications. Its distinct chemical structure allows it to interact with various molecular targets, making it a valuable compound for scientific research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
